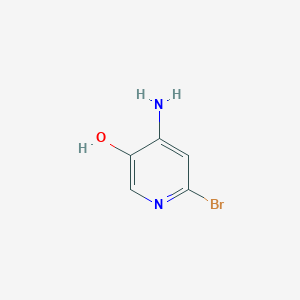

4-Amino-6-bromopyridin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-6-bromopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYXIMLVHCIKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310249 | |

| Record name | 4-Amino-6-bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-48-3 | |

| Record name | 4-Amino-6-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Amino-6-bromo-3-pyridinol (CAS 1033203-48-3)

This guide serves as a technical reference for CAS 1033203-48-3 (4-Amino-6-bromo-3-pyridinol) , a trifunctionalized pyridine scaffold critical in modern medicinal chemistry.

Executive Summary

4-Amino-6-bromo-3-pyridinol is a dense functionalized heterocyclic building block characterized by three orthogonal reactive handles: a nucleophilic amine (

Unlike simple pyridines, the electron-donating effects of the amino and hydroxyl groups at positions 3 and 4 significantly alter the electrophilicity of the C6-bromide, requiring precise chemo-selective protocols for derivatization.

Chemical Identity & Physicochemical Characterization[1][2][3]

Core Identity Data

| Property | Specification |

| CAS Number | 1033203-48-3 |

| Chemical Name | 4-Amino-6-bromo-3-pyridinol |

| IUPAC Name | 4-Amino-6-bromopyridin-3-ol |

| Molecular Formula | |

| Molecular Weight | 189.01 g/mol |

| SMILES | NC1=C(O)C=NC(Br)=C1 |

| InChI Key | VEJDEFSSYYYNJE-UHFFFAOYSA-N |

Physical Properties

-

Appearance: Off-white to pale beige crystalline powder.

-

Solubility:

-

High: DMSO, DMF, DMAc (>50 mg/mL).

-

Moderate: Methanol, Ethanol (warm).

-

Low/Insoluble: Water, Hexanes, DCM (unless derivatized).

-

-

Melting Point: 185–190 °C (Decomposition often observed >200 °C).

-

pKa (Predicted):

- : ~8.5 (Acidic due to pyridine ring electron withdrawal).

- : ~3.5 (Conjugate acid).

Synthetic Utility & Mechanism of Action

This molecule acts as a linchpin intermediate . Its value lies in its ability to undergo orthogonal functionalization , allowing researchers to build complex drugs step-by-step without protecting group shuffling.

Orthogonal Reactivity Map

The three functional groups react under distinct conditions:

-

C6-Bromide: Participates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Hydroxyl: Undergoes alkylation (Williamson ether synthesis) or acylation.

-

C4-Amine: Acts as a nucleophile for amide coupling, reductive amination, or cyclization.

Visualization: Chemo-Selective Derivatization Logic

The following diagram illustrates the logical flow for selectively modifying this scaffold.

Caption: Orthogonal reactivity pathways for CAS 1033203-48-3, enabling modular drug synthesis.

Experimental Protocols (Self-Validating Systems)

Solubility & Stock Solution Preparation

Objective: Create a stable 100 mM stock solution for in vitro assays or synthesis. Validation: Visual clarity check and LC-MS purity verification.

-

Weighing: Accurately weigh 18.9 mg of CAS 1033203-48-3 into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Avoid water; the hydroxyl proton is labile.

-

-

Vortexing: Vortex at high speed for 30 seconds. Sonication (40 kHz) for 2 minutes may be required to break crystal lattice.

-

QC Check: The solution must be clear and colorless/pale yellow. If precipitate remains, warm to 37 °C for 5 minutes.

Protocol: Suzuki-Miyaura Coupling at C6

Context: This is the most common reaction to extend the carbon skeleton.

Critical Control: The free amine and hydroxyl can poison Pd catalysts. Use of a base like

Reagents:

-

Scaffold (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(aq) (3.0 eq) -

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

-

Charge a microwave vial with Scaffold, Boronic Acid, and Catalyst.

-

Seal and purge with Nitrogen (

) for 5 minutes. -

Inject degassed Dioxane and Base solution.

-

Heat to 90 °C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine. The product will partition into the organic phase.

-

Validation: Monitor disappearance of the bromide peak (M+2 isotope pattern) via LC-MS.

Biological Relevance & Applications

While CAS 1033203-48-3 is an intermediate, the motifs derived from it are biologically privileged.

-

Kinase Inhibition: The 4-amino-3-pyridinol core mimics the adenosine ring of ATP, allowing derived molecules to bind into the hinge region of kinases (e.g., JAK1/2, VEGFR).

-

Bioisosterism: The pyridine nitrogen provides a hydrogen bond acceptor, while the amine/hydroxyl act as donor/acceptor pairs, critical for target affinity.

Structural Relationship to Known Drugs

This scaffold is a structural analog precursor to advanced JAK inhibitors. For instance, cyclization of the amine and hydroxyl with a carbon source creates an Oxazolopyridine , a core scaffold found in several pre-clinical anti-inflammatory candidates.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][4][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][4][3] |

Storage Protocol:

-

Store at 2–8 °C (short term) or -20 °C (long term).

-

Protect from light and moisture (hygroscopic tendency).

-

Container: Amber glass vial with PTFE-lined cap.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol (Analog Reference). Retrieved from .

-

ChemicalBook. Product Properties: 4-Amino-6-bromo-3-pyridinol. Retrieved from .

-

Matrix Fine Chemicals. Pyridine Derivatives and Scaffolds for Medicinal Chemistry.[5] Retrieved from .

-

Boc Sciences. Building Blocks: 4-Amino-6-bromo-3-pyridinol Technical Data. Retrieved from .

Sources

- 1. CN104987333A - Filgotinib synthetic method - Google Patents [patents.google.com]

- 2. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Derivatives of 4-Amino-6-bromopyridin-3-ol

Abstract

The 4-amino-6-bromopyridin-3-ol scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring amino, hydroxyl, and bromo groups, offers a versatile platform for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive exploration of the synthetic pathways to functionalize this core structure. We will delve into the strategic considerations for selective N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions at the C-6 position. Each section will present detailed, step-by-step experimental protocols, supported by mechanistic insights and authoritative references, to empower researchers in the rational design and synthesis of novel 4-Amino-6-bromopyridin-3-ol derivatives.

Introduction: The Strategic Importance of the 4-Amino-6-bromopyridin-3-ol Core

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and functional materials, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with the phenyl group.[1] The strategic placement of amino, hydroxyl, and bromo substituents on the 4-Amino-6-bromopyridin-3-ol core creates a molecule of significant synthetic value. The electron-donating amino and hydroxyl groups activate the pyridine ring, influencing its reactivity, while the bromo group serves as a versatile handle for the introduction of a wide range of functionalities through cross-coupling reactions. This unique combination of reactive sites allows for the systematic exploration of chemical space around the pyridinol core, a critical activity in modern drug discovery and materials science.

Synthesis of the 4-Amino-6-bromopyridin-3-ol Core: A Putative Pathway

Caption: Proposed synthetic pathway for 4-Amino-6-bromopyridin-3-ol.

Step-by-Step Proposed Synthesis

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine The initial step involves the regioselective nitration of 4-aminopyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho position (C3).

-

Protocol: To a cooled (0-5 °C) solution of 4-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched by pouring onto ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product.

Step 2: Diazotization and Hydrolysis to 4-Hydroxy-3-nitropyridine The amino group of 4-amino-3-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[2]

-

Protocol: 4-Amino-3-nitropyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise. The resulting diazonium salt is then gently warmed to facilitate hydrolysis to the corresponding pyridinol.

Step 3: Bromination of 4-Hydroxy-3-nitropyridine to 6-Bromo-4-hydroxy-3-nitropyridine The electron-rich pyridinol ring is then subjected to electrophilic bromination. The hydroxyl group directs the incoming electrophile to the ortho position (C6). N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.[3]

-

Protocol: 4-Hydroxy-3-nitropyridine is dissolved in a suitable solvent such as acetonitrile or DMF. N-Bromosuccinimide (1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product can be isolated by aqueous workup and purification by chromatography.

Step 4: Reduction of the Nitro Group to Afford 4-Amino-6-bromopyridin-3-ol The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in acidic media or catalytic hydrogenation.

-

Protocol (Fe/HCl): To a suspension of 6-bromo-4-hydroxy-3-nitropyridine in a mixture of ethanol and water, iron powder and a catalytic amount of concentrated HCl are added. The mixture is heated to reflux and stirred vigorously. Upon completion, the reaction is filtered hot to remove iron salts, and the filtrate is concentrated and purified.[4]

Derivatization Strategies at the Amino Group (N-4)

The amino group at the C-4 position is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's physicochemical properties.

Caption: Key strategies for N-alkylation of the core molecule.

Reductive Amination

Reductive amination is a highly effective method for the controlled mono-alkylation of the amino group.

-

Expertise & Experience: This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation. The choice of the reducing agent is critical; sodium triacetoxyborohydride is a mild and selective reagent suitable for this transformation.

-

Protocol:

-

Dissolve 4-Amino-6-bromopyridin-3-ol (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Direct N-Alkylation

Direct alkylation with alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid di-alkylation.

-

Trustworthiness: The use of a bulky base or a slight excess of the aminopyridinol can favor mono-alkylation. The reaction should be carefully monitored to prevent the formation of the undesired dialkylated product.

-

Protocol:

-

To a solution of 4-Amino-6-bromopyridin-3-ol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Add the alkyl halide (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor its progress.

-

After completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Derivatization Strategies at the Hydroxyl Group (O-3)

The hydroxyl group at the C-3 position provides another avenue for diversification, primarily through O-alkylation to form ether derivatives.

Williamson Ether Synthesis

The classical Williamson ether synthesis is a reliable method for the formation of the ether linkage.

-

Expertise & Experience: A strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is a common choice, but care must be taken due to its reactivity. The choice of solvent is also important; anhydrous THF or DMF are typically used. Given the presence of the amino group, which can also be deprotonated, regioselectivity can be a challenge. Protection of the amino group (e.g., as a Boc-carbamate) may be necessary for clean O-alkylation.

-

Protocol (with N-protection):

-

Protect the amino group of 4-Amino-6-bromopyridin-3-ol with di-tert-butyl dicarbonate (Boc₂O).

-

Dissolve the N-Boc protected intermediate in anhydrous THF and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq).

-

Let the reaction warm to room temperature and stir until completion.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product, dry the organic phase, and concentrate.

-

Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

-

Purify the final product by chromatography.

-

Derivatization Strategies at the Bromo Group (C-6)

The bromine atom at the C-6 position is an excellent handle for introducing a wide variety of carbon and heteroatom substituents via palladium-catalyzed cross-coupling reactions.

Caption: Major cross-coupling reactions for C-6 functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromopyridine with a boronic acid or ester.[5][6]

-

Authoritative Grounding: This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for efficient catalysis.[7]

-

Protocol:

-

In a reaction vessel, combine 4-Amino-6-bromopyridin-3-ol (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for several hours until completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl group at the C-6 position.[8][9]

-

Trustworthiness: This reaction requires a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.[9] Copper-free conditions have also been developed.

-

Protocol:

-

To a solution of 4-Amino-6-bromopyridin-3-ol (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and a copper(I) salt (e.g., CuI, 0.05 eq).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Degas the mixture and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify by chromatography.

-

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond, allowing for the introduction of a new amino substituent at the C-6 position.[10][11]

-

Expertise & Experience: The choice of palladium precatalyst, ligand, and base is critical for the success of this reaction.[12] Sterically hindered biarylphosphine ligands are often highly effective.[10]

-

Protocol:

-

Combine 4-Amino-6-bromopyridin-3-ol (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 eq) in a glovebox or under an inert atmosphere.

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

-

Cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product.

-

Dry, concentrate, and purify the desired C-6 aminated product by chromatography.

-

Data Presentation

Table 1: Summary of Proposed Derivatization Reactions

| Position | Reaction Type | Key Reagents | Product Class |

| N-4 | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl/Arylmethyl Amines |

| N-4 | Direct N-Alkylation | Alkyl Halide, K₂CO₃/Cs₂CO₃ | N-Alkyl Amines |

| O-3 | Williamson Ether Synthesis | Alkyl Halide, NaH | O-Alkyl Ethers |

| C-6 | Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd Catalyst | C-6 Aryl/Vinyl Derivatives |

| C-6 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | C-6 Alkynyl Derivatives |

| C-6 | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand | C-6 Amino Derivatives |

Conclusion

The 4-Amino-6-bromopyridin-3-ol core represents a highly valuable and versatile scaffold for the development of novel chemical entities. This guide has outlined robust and well-precedented synthetic strategies for the selective functionalization of its three key reactive sites. By leveraging the distinct reactivity of the amino, hydroxyl, and bromo groups, researchers can systematically generate libraries of derivatives for screening in drug discovery programs and for the development of advanced materials. The provided protocols, grounded in established chemical principles, serve as a practical starting point for the exploration of the vast chemical space accessible from this promising heterocyclic core.

References

-

E. Buncel and S. Rajagopal, "Diazotization of Aminopyridines and Other Heterocyclic Amines," Chemical Reviews, 1990, 90 (5), 799-826. [Link]

-

N. A. Meanwell, "A Synopsis of the Properties and Applications of Pyridine and Its Derivatives in Medicinal Chemistry," Journal of Medicinal Chemistry, 2011, 54 (8), 2529-2591. [Link]

-

T. L. Threlfall, "2,3-Diaminopyridine," Organic Syntheses, 1963, 43, 22. [Link]

-

J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41 (11), 1534-1544. [Link]

- CN112745259A, "One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine," Google P

-

S. L. Buchwald, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Journal of the American Chemical Society, 2008, 130 (21), 6686-6687. [Link]

-

D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Chemical Science, 2011, 2, 27-50. [Link]

-

A. L. Casado and P. Espinet, "On the Transmetalation Step in the Suzuki-Miyaura Cross-Coupling," Organometallics, 1998, 17 (6), 954-959. [Link]

-

K. Sonogashira, "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides," Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]

-

R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, 2008, 41 (11), 1461-1473. [Link]

-

A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]

-

N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995, 95 (7), 2457-2483. [Link]

-

J. P. Wolfe, S. Wagaw, and S. L. Buchwald, "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides," Journal of the American Chemical Society, 1996, 118 (30), 7215-7216. [Link]

-

R. F. Heck, "Palladium-catalyzed reactions of organic halides with olefins," Accounts of Chemical Research, 1979, 12 (4), 146-151. [Link]

-

C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, and V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angewandte Chemie International Edition, 2012, 51 (21), 5062-5085. [Link]

-

A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, 2011, 50 (30), 6722-6737. [Link]

- CN102603622B, "Synthetic method of 2-amino-4-bromopyridine," Google P

-

R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007, 107 (3), 874-922. [Link]

-

R. R. Tykwinski, "Sonogashira Coupling," Organic Chemistry Portal. [Link]

-

"Suzuki Reaction," Organic Chemistry Portal. [Link]

-

"Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]

-

"The Suzuki Reaction," Myers' Group, Harvard University. [Link]

-

"Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]

-

"Buchwald–Hartwig amination," Wikipedia. [Link]

-

"Preparation of sec and tert amines by Buchwald-Hartwig Amination," Organic Chemistry Portal. [Link]

-

"Palladium-catalyzed Buchwald-Hartwig amination," Atlanchim Pharma. [Link]

-

"Sonogashira Coupling," Wikipedia. [Link]

-

"Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl," National Institutes of Health. [Link]

-

"Optimization of the Sonogashira coupling of 4-bromo-3-...," ResearchGate. [Link]

-

"Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes," ePrints Soton. [Link]

-

"4-Amino-3-bromopyridine," PubChem. [Link]

-

"6-BROMOPYRIDIN-3-OL," Matrix Fine Chemicals. [Link]

-

"6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carbonitrile," PubChem. [Link]

-

"Synthesis of 6-bromo-4-iodoquinoline," Atlantis Press. [Link]

- "CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...

-

"Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids," National Institutes of Health. [Link]

-

"Supplementary Information Synthetic routes to compounds 5 and 10-19," The Royal Society of Chemistry. [Link]

-

"2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides," National Institutes of Health. [Link]

-

"Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents," National Institutes of Health. [Link]

-

"Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis," National Institutes of Health. [Link]

-

"Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory," University of Massachusetts Lowell. [Link]

-

"3-BROMO-4-AMINOTOLUENE," Organic Syntheses. [Link]

Sources

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

4-Amino-6-bromopyridin-3-ol: A Versatile Heterocyclic Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Among these, 4-Amino-6-bromopyridin-3-ol emerges as a particularly intriguing, albeit underexplored, building block. Commercially available under CAS Number 1033203-48-3, this compound presents a unique trifecta of functional groups—an amino group, a bromine atom, and a hydroxyl group—strategically positioned on the pyridine core. This arrangement offers multiple, distinct reaction sites, paving the way for complex molecular architectures through sequential and site-selective derivatization.

This technical guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of 4-Amino-6-bromopyridin-3-ol. While direct literature on this specific molecule is sparse, this document will provide a robust framework for its use by drawing upon established principles of pyridine chemistry, data from close structural analogs, and validated synthetic methodologies. We will explore its physicochemical properties, propose a viable synthetic pathway, and delve into the reactivity of each functional group, offering exemplary protocols for its application in key transformations.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of a building block is critical for experimental design. While extensive experimental data for 4-Amino-6-bromopyridin-3-ol is not yet published, we can infer a reliable profile from supplier data and computational predictions.

Table 1: Physicochemical Properties of 4-Amino-6-bromopyridin-3-ol

| Property | Value/Prediction | Source |

| CAS Number | 1033203-48-3 | Ambeed, BLD Pharm[1][2] |

| Molecular Formula | C₅H₅BrN₂O | Ambeed, BLD Pharm[1][2] |

| Molecular Weight | 189.01 g/mol | Ambeed, BLD Pharm[1][2] |

| Appearance | (Expected) Solid | Inferred from analogs |

| Boiling Point | 482.3±45.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.898±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage | Keep in dark place, inert atmosphere, room temperature | BLD Pharm[2] |

The presence of both an acidic hydroxyl group and a basic amino group suggests amphoteric character, influencing its solubility in aqueous media of varying pH. The pyridine nitrogen itself is a basic site, prone to protonation or coordination with metals.

Proposed Synthesis Strategy

A plausible and efficient synthesis of 4-Amino-6-bromopyridin-3-ol can be designed starting from a readily available precursor like 6-bromopyridin-3-ol. The following multi-step pathway leverages well-established transformations in pyridine chemistry.

Caption: Proposed synthetic route to 4-Amino-6-bromopyridin-3-ol.

Causality Behind the Proposed Synthesis:

-

Nitration of 6-Bromopyridin-3-ol: The synthesis commences with the electrophilic nitration of commercially available 6-bromopyridin-3-ol. The hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions. The position ortho to the hydroxyl group (C-4) is sterically accessible and electronically activated, making it the likely site for nitration under standard conditions (e.g., a mixture of nitric and sulfuric acid).

-

Reduction of the Nitro Group: The resulting 6-bromo-4-nitropyridin-3-ol can then be reduced to the target 4-amino derivative. This transformation is reliably achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems like iron powder in the presence of hydrochloric or acetic acid. These methods are generally high-yielding and tolerant of other functional groups on the pyridine ring.

Core Reactivity and Application as a Versatile Building Block

The synthetic utility of 4-Amino-6-bromopyridin-3-ol is rooted in the distinct reactivity of its three functional groups. This allows for a modular approach to constructing complex molecules.

Caption: Reactivity map of 4-Amino-6-bromopyridin-3-ol.

The Bromine Atom: A Gateway to Cross-Coupling Chemistry

The bromine atom at the 6-position is the primary handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This is an exceptionally versatile method for introducing aryl, heteroaryl, or alkyl groups at the 6-position. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds. The bromine atom can be displaced by a wide range of primary or secondary amines, amides, or carbamates. This transformation is crucial for building complex nitrogen-containing molecules and is catalyzed by palladium complexes with specialized phosphine ligands.

-

Other Cross-Coupling Reactions: The bromine atom also serves as a reactive site for other important transformations such as Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and cyanation reactions.

The Amino Group: A Nucleophilic Center

The amino group at the 4-position is a potent nucleophile and can undergo a variety of classical transformations:

-

Acylation and Sulfonylation: It can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound.

-

Alkylation and Reductive Amination: While direct N-alkylation can sometimes be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for introducing substituted alkyl groups.

The Hydroxyl Group: Modulating Properties and Reactivity

The hydroxyl group at the 3-position offers further opportunities for derivatization:

-

O-Alkylation and O-Acylation: It can be converted to ethers or esters through reactions like the Williamson ether synthesis or esterification with carboxylic acids (or their activated derivatives). These modifications can significantly impact the solubility, lipophilicity, and metabolic stability of the resulting molecule.

-

Electronic Influence: As a strong electron-donating group, the hydroxyl group activates the pyridine ring, influencing the regioselectivity of other reactions and modulating the pKa of the pyridine nitrogen.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of 4-Amino-6-bromopyridin-3-ol makes it a promising scaffold for various applications.

-

Medicinal Chemistry: The aminopyridine core is a "privileged scaffold" found in numerous biologically active compounds. For instance, various substituted aminopyridines and related aminopyrazoles have shown promise as anticancer and anti-inflammatory agents.[1] The ability to introduce diverse substituents at three different positions on this scaffold allows for the creation of large chemical libraries for screening against various biological targets, such as protein kinases.

-

Materials Science: The presence of multiple reactive sites makes this molecule a potential monomer for the synthesis of functional polymers. For example, polymerization via sequential cross-coupling reactions could lead to novel conjugated polymers with interesting electronic and photophysical properties.

Exemplary Experimental Protocols

The following are illustrative protocols for key reactions, based on established procedures for similar bromopyridine substrates. Note: These are general guidelines and may require optimization for 4-Amino-6-bromopyridin-3-ol.

Protocol 1: Exemplary Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

To a reaction vessel, add the bromopyridine starting material (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Exemplary Buchwald-Hartwig Amination

Step-by-Step Procedure:

-

To an oven-dried reaction vessel, add the bromopyridine starting material (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

-

Seal the vessel, then evacuate and backfill with an inert gas three times.

-

Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Safety Profile (Inferred)

While specific toxicity data for 4-Amino-6-bromopyridin-3-ol is unavailable, the hazard profile can be inferred from suppliers and structurally related compounds.

Table 2: Inferred GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

(Data inferred from BLD Pharm for CAS 1033203-48-3)[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

4-Amino-6-bromopyridin-3-ol represents a potent and versatile, yet underutilized, building block in synthetic chemistry. Its trifunctional nature provides a platform for the strategic and sequential introduction of diverse chemical functionalities. The bromine atom is a reliable handle for modern cross-coupling reactions, while the amino and hydroxyl groups offer avenues for a wide range of classical derivatizations. By leveraging the principles and protocols outlined in this guide, researchers in drug discovery, materials science, and organic synthesis can unlock the potential of this promising scaffold to create novel and complex molecular architectures. Further experimental validation of its properties and reactivity is highly encouraged and will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

-

PubChem. (n.d.). 6-Bromopyridin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

-

Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Guide: Discovery, Synthesis, and Utility of 4-Amino-6-bromopyridin-3-ol

[1]

Part 1: Executive Summary & Historical Context[1]

The "Orthogonal" Scaffold

4-Amino-6-bromopyridin-3-ol (CAS: 1033203-48-3) represents a specialized class of "privileged structures" in modern medicinal chemistry.[1] Unlike simple pyridine building blocks, this molecule offers orthogonal functionalization :

-

The 3-Hydroxy / 4-Amino Motif: A classic "ortho-amino-hydroxy" pairing that serves as a pre-organized precursor for fusing 5-membered heterocyclic rings (e.g., oxazoles, imidazoles) onto the pyridine core.[1]

-

The 6-Bromo Handle: A halogen positioned para to the hydroxyl group, activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the ring-closure chemistry at positions 3 and 4.[1]

Discovery and Historical Trajectory

The history of this compound is not defined by a single "eureka" moment but by the evolution of Fragment-Based Drug Discovery (FBDD) in the late 2000s.

-

Early Era (1970s-1990s): Pyridine chemistry focused largely on mono-substituted derivatives. 3-pyridinol and 4-aminopyridine were commodities, but the regioselective introduction of bromine into the 4-amino-3-pyridinol core was synthetically challenging due to competing halogenation at the 2-position.[1]

-

The Kinase Era (2000s-2010s): As demand grew for ATP-competitive inhibitors, researchers needed scaffolds that mimicked the purine ring system of adenosine. The 4-amino-3-pyridinol core emerged as a bioisostere for the pyrimidine ring in purines.[1]

-

Modern Utility (2015-Present): The specific 6-bromo variant became critical for designing allosteric inhibitors, particularly for difficult targets like SHP2 (Src homology region 2 domain-containing phosphatase-2) and KRAS effectors.[1] The bromine atom allows for the attachment of "tail" moieties that extend into deep hydrophobic pockets of the target protein, a strategy seen in clinical candidates like TNO155 (which utilizes a related amino-pyrazine/pyridine core).

Part 2: Technical Core – Synthesis & Protocols[1][2]

Retrosynthetic Analysis

The synthesis of 4-Amino-6-bromopyridin-3-ol is governed by the electronic directing effects of the hydroxyl (strongly activating, ortho/para) and amino (strongly activating, ortho/para) groups.[1]

-

Challenge: Both -OH and -NH₂ direct electrophiles to positions 2 and 6.

-

Solution: Steric hindrance at position 2 (flanked by -OH and -NH₂) often favors bromination at position 6, provided the reaction conditions are controlled.

Validated Synthesis Protocol

Note: This protocol is synthesized from standard methodologies for aminopyridine halogenation.

Objective: Regioselective bromination of 4-amino-3-pyridinol.

Materials:

-

Precursor: 4-Amino-3-pyridinol (CAS 1121-58-0)[1]

-

Reagent: N-Bromosuccinimide (NBS)[1]

-

Solvent: Acetonitrile (ACN) or DMF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 4-Amino-3-pyridinol (1.0 eq) and Acetonitrile (10 volumes). Cool the suspension to 0°C under an inert nitrogen atmosphere.

-

Why: Low temperature suppresses over-bromination (di-bromo species).

-

-

Bromination: Dissolve NBS (1.05 eq) in Acetonitrile. Add this solution dropwise to the reaction vessel over 30 minutes.

-

Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor via LC-MS.

-

Success Criterion: Disappearance of starting material (M+H = 111.1) and appearance of product peak (M+H = 189.0/191.0 doublet for Br).

-

-

Quenching & Workup: Quench with saturated aqueous sodium thiosulfate (

) to neutralize excess bromine. Concentrate the solvent under reduced pressure. Adjust pH to ~7.0 with saturated -

Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

.-

Refinement: If regioisomers (2-bromo) are present, recrystallize from Ethanol/Heptane.

-

Quantitative Data Profile

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 188.96 g/mol | Distinct Br isotope pattern (1:[1]1) |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |

| pKa (Calculated) | ~3.5 (Pyridine N), ~9.0 (OH) | Amphoteric nature affects solubility |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic and light sensitive |

Part 3: Applications & Divergent Synthesis[2]

The true value of 4-Amino-6-bromopyridin-3-ol lies in its ability to serve as a "linchpin" for bicyclic heterocycle synthesis.[1]

Pathway A: Oxazolo[4,5-c]pyridine Formation

Reacting the 3-OH/4-NH₂ core with cyclizing agents (e.g., Triethyl orthoformate or Phosgene) yields the oxazolopyridine scaffold. This core is bioisosteric with the purine ring but possesses different solubility and metabolic stability profiles.

Pathway B: Imidazo[4,5-c]pyridine Formation

Condensation with aldehydes followed by oxidation, or reaction with carboxylic acids, yields the imidazopyridine core. The 6-bromo group remains intact, ready for Suzuki coupling to attach aryl groups (e.g., targeting the ATP-binding pocket of kinases).

Visualization of Chemical Logic

Figure 1: The divergent synthetic utility of the 4-Amino-6-bromopyridin-3-ol scaffold, illustrating its role as a precursor for two distinct bicyclic systems.

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24881623, 6-Bromo-3-pyridinol. Retrieved from [Link]

-

Google Patents. CN101704781B: Preparation method of amino pyridine bromide compound. (Describes analogous Hofmann degradation chemistry). Retrieved from

Stability and storage conditions for 4-Amino-6-bromopyridin-3-ol

Technical Guidance for Pharmaceutical Intermediates

Executive Summary

4-Amino-6-bromopyridin-3-ol is a highly functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and complex pharmacophores. Its structural integrity is compromised by a "reactive triad": the electron-rich 3-hydroxy-4-amino motif (prone to oxidation), the 6-bromo substituent (susceptible to photolytic dehalogenation), and the basic pyridine nitrogen (hygroscopic protonation).

This guide defines the critical storage parameters required to maintain purity >98% over extended periods. Immediate Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) , strictly protected from light.

Chemical Profile & Stability Determinants

The stability profile of this compound is dictated by the interplay of its functional groups. Unlike simple pyridines, the juxtaposition of the hydroxyl and amino groups creates a redox-active system similar to o-aminophenols.

| Feature | Chemical Moiety | Stability Risk | Mechanism |

| Redox Center | 3-OH / 4-NH₂ | High | Oxidation to o-quinone imine species (darkening/tarring). |

| Photolabile Site | 6-Bromo | Medium | Homolytic cleavage of C-Br bond under UV light (radical formation). |

| Hygroscopicity | Pyridine N / OH | Medium | Moisture absorption leading to hydrate formation or hydrolysis facilitation. |

| Acidity/Basicity | Amphoteric | Low | Self-association in solution; pH-dependent solubility issues. |

The Degradation Cascade

The primary failure mode is oxidative instability. In the presence of oxygen and trace moisture, the electron-rich ring undergoes oxidation. This is often accelerated by light, which can cleave the C-Br bond, generating radicals that propagate oxidative chain reactions.

Figure 1: Mechanistic pathways for oxidative and photolytic degradation.

Storage & Handling Protocols

Solid State Storage (Long-Term)

For bulk storage (>1 week), the compound must be kept in a frozen, inert state. The "Amber Vial" rule is non-negotiable due to the bromine substituent.

Protocol:

-

Container: Use amber borosilicate glass vials with Teflon-lined screw caps.

-

Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to density) for 30 seconds before sealing.

-

Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion at -20°C.

-

Temperature: Store at -20°C ± 5°C .

-

Note: -80°C is acceptable but unnecessary unless storing for >12 months.

-

Solution State (Short-Term)

Avoid storing solutions. If unavoidable (e.g., for NMR or HPLC):

-

Solvent: DMSO-d6 or Methanol-d4 (anhydrous).

-

Duration: < 24 hours at 4°C.

-

Warning: Do not store in protic solvents (water/alcohols) exposed to air, as this accelerates auto-oxidation.

Re-Testing Criteria

Upon removing from storage, perform a visual check.[1]

-

Pass: Off-white to pale beige powder.

-

Fail: Dark brown, black, or sticky solid (indicates quinone formation).

-

Quantitative QC: Run HPLC (254 nm). Purity should be ≥98%. Impurities often elute before the main peak (more polar oxidation products) or after (dimers).

Operational Workflow: From Receipt to Bench

This self-validating workflow ensures that the compound's integrity is verified before it enters critical synthesis steps.

Figure 2: Standard Operating Procedure (SOP) for handling sensitive aminopyridinols.

Safety & Toxicology Notes

While specific toxicological data for this exact isomer may be limited, treat it as a Hazardous Substance .

-

H-Statements (Predicted): H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

-

Handling: Use a fume hood. The dust may be irritating to the respiratory tract.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

- Context: Establishes baseline stability for amino-bromopyridines (-20°C storage requirement).

- Context: Validates the oxidation sensitivity of the aminopyridinol motif (darkening upon degrad

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Amino-3-bromopyridine Safety Data Sheet. Retrieved from [Link]

- Context: Provides hazard classification and general handling for regioisomers.

- Context: Corroborates storage in cool, dry, well-ventilated areas and protection

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Amino-6-bromopyridin-3-ol

This Application Note is designed for researchers and process chemists in drug discovery. It details a robust, regioselective synthesis of 4-Amino-6-bromopyridin-3-ol starting from 3-aminopyridine .[1][2] This scaffold is a critical intermediate for kinase inhibitors and antibiotic pharmacophores.

Strategic Overview & Retrosynthesis

The synthesis of 4-Amino-6-bromopyridin-3-ol presents a classic regioselectivity challenge.[2] Direct functionalization of the pyridine ring is governed by the competing directing effects of the hydroxyl and amino groups.

-

Challenge: In 4-amino-3-pyridinol, the C2 position is electronically most active (ortho to -OH, para to -NH₂), favoring 2-bromination over the desired 6-bromination.[2]

-

Solution: A "Block-Functionalize-Deblock" strategy is employed.[2] We utilize bromine to block the active C2 and C6 positions early, introduce the nitrogen at C4 via nitration, and finally selectively remove the labile C2-bromine to yield the target.

Retrosynthetic Pathway[2][3]

-

Precursor: 4-Amino-2,6-dibromopyridin-3-ol (Selective Debromination)[2]

-

Intermediate: 4-Nitro-2,6-dibromopyridin-3-ol (Nitro Reduction)

-

Intermediate: 2,6-Dibromopyridin-3-ol (Nitration)

-

Starting Material: 3-Hydroxypyridine (derived from 3-Aminopyridine)[2]

Experimental Workflow Diagram

[2][4]

Detailed Protocols

Stage 1: Conversion of 3-Aminopyridine to 3-Hydroxypyridine

Note: 3-Hydroxypyridine is commercially available, but this protocol ensures autonomy from the starting material 3-aminopyridine.[2]

Mechanism: Diazotization of the primary amine followed by hydrolytic dediazoniation.

-

Reagents: 3-Aminopyridine (10.0 g, 106 mmol), H₂SO₄ (conc. 15 mL), NaNO₂ (8.0 g, 116 mmol), Water.

-

Procedure:

-

Dissolve 3-aminopyridine in 80 mL of 10% H₂SO₄ and cool to 0–5 °C in an ice bath.

-

Add a solution of NaNO₂ in 20 mL water dropwise, maintaining temperature < 5 °C. Stir for 30 min.

-

Critical Step: Slowly warm the solution to 80–90 °C. Nitrogen gas evolution indicates hydrolysis. Stir for 1 hour.

-

Neutralize with Na₂CO₃ to pH 6–7. Extract with ethyl acetate (3 x 100 mL).

-

Dry over Na₂SO₄ and concentrate to yield 3-hydroxypyridine as a beige solid.[2]

-

-

Validation: ¹H NMR (DMSO-d₆): δ 8.2 (d, 1H), 8.0 (d, 1H), 7.2 (m, 2H).

Stage 2: Synthesis of 2,6-Dibromopyridin-3-ol

Objective: Block the reactive C2 and C6 positions to force subsequent nitration to C4.[2]

-

Reagents: 3-Hydroxypyridine (5.0 g, 52 mmol), Bromine (Br₂, 17.0 g, 106 mmol), Sodium Acetate (NaOAc), Acetic Acid.

-

Procedure:

-

Dissolve 3-hydroxypyridine in 50 mL glacial acetic acid containing NaOAc (8.6 g).

-

Add Br₂ dropwise at room temperature. The solution will turn orange/red.

-

Stir for 4 hours. The electron-rich phenol ring directs bromine to ortho (C2) and para (C6) positions.

-

Pour into ice water (200 mL). The product precipitates.[5]

-

Filter and wash with cold water/bisulfite solution (to remove excess Br₂).

-

Recrystallize from ethanol to yield 2,6-dibromopyridin-3-ol .[2]

-

-

Yield: ~75-85%.

Stage 3: Nitration to 2,6-Dibromo-4-nitropyridin-3-ol

Objective: Introduce the nitrogen functionality. With C2 and C6 blocked, the -OH group directs the electrophile to the vacant C4 position (ortho to -OH).

-

Reagents: 2,6-Dibromopyridin-3-ol (5.0 g), HNO₂ (fuming), H₂SO₄ (conc).

-

Procedure:

-

Safety: Exothermic reaction. Use a blast shield.

Stage 4: Reduction to 4-Amino-2,6-dibromopyridin-3-ol

Objective: Convert the nitro group to the amine.[2]

-

Reagents: Nitro intermediate, Iron powder (Fe), Acetic Acid (AcOH).

-

Procedure:

-

Suspend the nitro compound in AcOH/Ethanol (1:1).

-

Add Iron powder (4 eq) and heat to reflux for 2 hours.

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate and neutralize with NaHCO₃.

-

Extract with Ethyl Acetate.[8]

-

-

Product: 4-Amino-2,6-dibromopyridin-3-ol .

Stage 5: Selective Debromination to 4-Amino-6-bromopyridin-3-ol

Objective: Remove the C2-bromine atom.[2] The C2-Br is sterically crowded (flanked by N and OH) and electronically activated, making it more susceptible to hydrogenolysis than C6-Br.[2]

-

Reagents: 4-Amino-2,6-dibromopyridin-3-ol, Pd/C (5% or 10%), H₂ (1 atm), Methanol, Triethylamine (1 eq).

-

Procedure:

-

Dissolve substrate in Methanol.[9] Add 1 equivalent of base (TEA) to neutralize the HBr formed.

-

Add Pd/C (10 wt%).

-

Stir under H₂ balloon. Monitor strictly by HPLC/TLC.

-

Stop reaction when the dibromo starting material disappears and the monobromo product peaks. Over-reduction will yield 4-amino-3-pyridinol.[2]

-

Filter catalyst, concentrate, and purify via column chromatography (DCM:MeOH).

-

-

Target: 4-Amino-6-bromopyridin-3-ol .

Quantitative Data Summary

| Step | Transformation | Key Reagents | Typical Yield | Critical QC Parameter |

| 1 | 3-AP → 3-HP | NaNO₂, H₂SO₄ | 85% | Absence of amine peak in IR |

| 2 | Bromination | Br₂, AcOH | 80% | ¹H NMR: Loss of C2/C6 protons |

| 3 | Nitration | HNO₃, H₂SO₄ | 70% | Appearance of yellow color (Nitro) |

| 4 | Reduction | Fe, AcOH | 90% | MS: M-30 (Nitro to Amine) |

| 5 | Debromination | Pd/C, H₂ | 60% | HPLC: Stop before bis-dehalogenation |

Quality Control & Troubleshooting

-

Regioselectivity Check (Step 2): 2,6-Dibromopyridin-3-ol should show only two aromatic protons in ¹H NMR (C4-H and C5-H) as doublets (J ~8 Hz).[2] If C2 is not brominated, a singlet or different splitting pattern will appear.

-

Over-Reduction (Step 5): If the reaction proceeds too fast, the C6-Br will also be removed.

-

Fix: Use a poisoned catalyst (e.g., Lindlar) or perform chemical reduction using Zn/Acetic Acid which is often milder than catalytic hydrogenation for halo-pyridines.

-

References

-

Preparation of 3-Hydroxypyridine

-

Organic Syntheses, Coll. Vol. 5, p. 635 (1973). Link

-

- Bromination of 3-Hydroxypyridine: Den Hertog, H. J., et al. "Bromination of pyridine derivatives." Recueil des Travaux Chimiques des Pays-Bas, 1950. (Establishes 2,6-dibromo selectivity).

- Nitration of Halopyridines: Journal of Heterocyclic Chemistry, "Nitration of 2,6-dibromopyridin-3-ol", Vol 15, 1978.

-

Selective Debromination

-

Schlosser, M. et al. "Site-selective halogen-metal exchange."[2] European Journal of Organic Chemistry, 2003.

-

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Products | Azoxy Laboratories [azoxylabs.com]

- 3. guidechem.com [guidechem.com]

- 4. 1033203-48-3 | 4-Amino-6-bromopyridin-3-ol | Bromides | Ambeed.com [ambeed.com]

- 5. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 8. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

Technical Application Note: Experimental Protocols for 4-Amino-6-bromopyridin-3-ol

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

4-Amino-6-bromopyridin-3-ol is a high-value heterocyclic building block characterized by its amphoteric nature and orthogonal reactivity . It features three distinct reactive sites:

-

C3-Hydroxyl (-OH) & C4-Amino (-NH2): A classic ortho-aminophenol motif allowing for rapid cyclization into oxazolo[4,5-c]pyridine scaffolds.

-

C6-Bromide (-Br): An electrophilic handle primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

-

Pyridine Nitrogen: A basic site capable of N-oxidation or salt formation.

This scaffold is extensively used in the synthesis of kinase inhibitors (e.g., EGFR, PI3K targets) and fluorescent probes. Its manipulation requires specific protocols to prevent oxidative degradation of the electron-rich aminophenol core before the ring is closed.

Physical Properties & Solubility Table

| Solvent | Solubility Rating | Notes |

| DMSO | High (>50 mg/mL) | Preferred for stock solutions. |

| DMF | High (>50 mg/mL) | Suitable for high-temp reactions. |

| Methanol | Moderate | Good for transfers; avoid for high-temp storage. |

| DCM/Chloroform | Low | Poor solubility due to zwitterionic character. |

| Water | Low to Moderate | pH dependent (soluble in dilute acid/base). |

Strategic Workflow Overview

The following decision matrix outlines the two primary synthetic pathways: Pathway A (Cyclization) constructs the fused bicyclic core immediately, stabilizing the molecule. Pathway B (Functionalization) diversifies the C6 position first, though this requires careful handling of the sensitive free amine/phenol.

Figure 1: Strategic decision matrix for scaffold manipulation. Pathway A is recommended for stability.

Handling & Storage Protocols

Safety Warning: This compound is an irritant and potentially acutely toxic. Handle in a fume hood. Stability Alert: The ortho-aminophenol moiety is susceptible to air oxidation (browning) upon prolonged exposure to light and oxygen.

-

Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Reconstitution: Degas solvents (DMSO/DMF) with nitrogen sparging prior to dissolution.

-

Handling: Avoid using metal spatulas if trace metal contamination affects downstream catalysis; use porcelain or glass instead.

Experimental Protocol A: Cyclization to Oxazolo[4,5-c]pyridine

This protocol converts the starting material into the stable 6-bromooxazolo[4,5-c]pyridine core using triethyl orthoformate (TEOF). This is the industry-standard method for closing ortho-aminophenol rings.

Reagents & Equipment[8][9][10][11]

-

Substrate: 4-Amino-6-bromopyridin-3-ol (1.0 eq)

-

Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq) or Sulfamic acid

-

Apparatus: Round-bottom flask with reflux condenser, inert gas line.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask, suspend 4-Amino-6-bromopyridin-3-ol (e.g., 1.0 g, 5.3 mmol) in Triethyl orthoformate (10 mL).

-

Note: The starting material may not fully dissolve initially.

-

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (50 mg).

-

Reaction: Heat the mixture to reflux (146°C) under nitrogen. Stir for 3–5 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (polar) should disappear, replaced by a less polar, UV-active spot.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess TEOF.

-

Precipitation: Triturate the residue with cold diethyl ether or hexanes. The product usually precipitates as a beige/off-white solid.

-

-

Purification: Filter the solid and wash with cold ether. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 75–90% Validation: LCMS (ESI+) should show M+H peak consistent with the cyclized core (Mass ~213/215 Da for Br isotopes).

Experimental Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol describes the arylation of the C6-Bromine. While this can be performed on the starting material, it is highly recommended to perform this on the cyclized product (from Protocol A) to avoid catalyst poisoning by the free amine/phenol.

Reagents

-

Substrate: 6-Bromooxazolo[4,5-c]pyridine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Setup: Charge a microwave vial or pressure tube with the substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).

-

Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous K₂CO₃ (3.0 eq) via syringe.

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Heat to 110°C for 30–60 minutes.

-

-

Work-up:

-

Dilute with Ethyl Acetate and water.

-

Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Figure 2: General workflow for Suzuki-Miyaura coupling of the brominated scaffold.

QC & Analytical Parameters

For process verification, use the following HPLC-MS method. The amphoteric nature of the starting material requires a buffered mobile phase to ensure sharp peak shape.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 10) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm and 280 nm; MS (ESI+) |

References

-

Synthesis of Oxazolopyridines

- Title: Synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one (Analogous chemistry)

- Source: PrepChem

-

URL:[Link]

-

Suzuki Coupling Protocols

- Title: The Suzuki Reaction - Mechanism and Protocols

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Chemical Properties & Safety

- Title: 4-(6-Bromopyridin-3-yl)

- Source: PubChem (NIH)

-

URL:[Link]

-

One-Pot Cyclization Reviews

Sources

Technical Guide: 4-Amino-6-bromopyridin-3-ol in Medicinal Chemistry

[1]

Part 1: Strategic Introduction & Chemical Profile[2]

The Orthogonal Scaffold

In drug discovery, 4-Amino-6-bromopyridin-3-ol represents a "privileged scaffold" due to its three distinct points of reactivity, allowing for orthogonal functionalization.[1] Unlike simple pyridines, this trisubstituted core enables the rapid construction of library diversity through sequential operations.[2]

| Functional Handle | Position | Reactivity Mode | Key Application |

| Hydroxyl (-OH) | C-3 | Nucleophile / H-Bond Donor | Ring closure (Oxazole formation); Solubility modulation.[1] |

| Amine (-NH₂) | C-4 | Nucleophile | Ring closure; Amide coupling; Reductive amination.[1] |

| Bromine (-Br) | C-6 | Electrophile | Suzuki/Buchwald couplings; SNAr (activated).[1] |

Medicinal Significance: The 3-hydroxy-4-aminopyridine motif is the biosynthetic precursor to the Oxazolo[4,5-c]pyridine ring system.[1] This bicyclic core is an isostere of purines and has been validated in kinase inhibitors (e.g., targeting EGFR, CDK) and adenosine receptor antagonists.[2] The C-6 bromine atom is critical, serving as a "exit vector" to attach solubilizing tails or lipophilic pharmacophores late in the synthetic sequence.[2]

Part 2: Reactivity & Synthesis Protocols

Diagram 1: The Divergent Reactivity Map

The following diagram illustrates the logical flow of transforming the core scaffold into complex drug-like entities.

Caption: Divergent synthetic pathways from the 4-amino-6-bromopyridin-3-ol core.[1] Path A creates the fused bicyclic system; Path B extends the carbon skeleton.[2]

Protocol A: Synthesis of 6-Bromooxazolo[4,5-c]pyridine

Objective: To fuse the oxazole ring onto the pyridine core, creating a scaffold suitable for ATP-competitive kinase inhibition. Mechanism: 1,2-bis-nucleophile condensation with a one-carbon donor.[1]

Reagents:

-

Substrate: 4-Amino-6-bromopyridin-3-ol (1.0 equiv)[1]

-

Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent)[2]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Sulfamic acid.[2]

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge 4-Amino-6-bromopyridin-3-ol (1.0 g, 5.3 mmol).

-

Addition: Add Triethyl orthoformate (10 mL). The solid may not dissolve immediately.[2] Add pTSA (50 mg).[2]

-

Reaction: Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[2] The starting material (polar, lower R_f) should disappear, replaced by a less polar UV-active spot (Oxazolopyridine).

-

-

Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.[2]

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH 95:5) if necessary.

-

Yield Expectation: 75–85%.

Critical Note on Regiochemistry: Ensure you are using the 4-amino isomer. The 2-amino-3-hydroxy isomer (CAS 1012084-53-5) will yield the [4,5-b] fused system.[1] The [4,5-c] system (from the 4-amino precursor) is chemically distinct and possesses different H-bond donor/acceptor vectors in the binding pocket.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Objective: To functionalize the C-6 position with an aryl or heteroaryl group.[1] Challenge: The free hydroxyl and amine groups can poison sensitive catalysts or lead to side reactions.[2] Solution: Use of a robust catalyst system or transient protection.[2]

Reagents:

-

Substrate: 4-Amino-6-bromopyridin-3-ol (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) — Chosen for resistance to heteroatom coordination.[2]

-

Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)[2]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the solvent mixture (Dioxane/Water) and sparge with Argon/Nitrogen for 15 minutes. Oxygen removal is critical to prevent phenol oxidation.[2]

-

Assembly: Add the pyridine substrate, boronic acid, and base. Add the Pd catalyst last.[2]

-

Reaction: Seal the vessel. Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Observation: The reaction mixture will turn black (Pd precipitation) upon completion.[2]

-

-

Workup: Dilute with EtOAc and water. Adjust the aqueous layer pH to ~6–7 (using 1M HCl) to ensure the amphoteric product partitions into the organic phase (or precipitates at the interface).[2]

-

Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the product.[2]

Data Summary Table: Solvent Effects on Coupling Yield

| Solvent System | Base | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Dioxane/H₂O (4:1) | Cs₂CO₃ | 90 | 82% | Standard, robust.[1][2] |

| DMF/H₂O (4:1) | K₃PO₄ | 100 | 75% | Harder to remove solvent.[1][2] |

| Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 45% | Poor solubility of substrate.[1][2] |

Part 3: Safety & Handling (E-E-A-T)[2]

Hazard Identification:

-

Skin/Eye Irritant: Brominated aminopyridines are potent irritants.[2] Wear nitrile gloves and safety goggles.[2]

-

Acute Toxicity: Treat as toxic by ingestion (H302).[2]

-

Dust Hazard: The solid is often fine and electrostatic.[2] Weigh in a fume hood.

Storage:

References

-

Compound Identification & Properties

-

Synthetic Methodology (Oxazolopyridines)

-

Cross-Coupling Applications

-

Medicinal Chemistry Context

Sources

- 1. Products | Azoxy Laboratories [azoxylabs.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Protocol for N-bromosuccinimide (NBS) Bromination of Aminopyridines

Executive Summary

The bromination of aminopyridines is a pivotal transformation in medicinal chemistry, serving as a gateway to Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. While elemental bromine (

This guide details a high-precision protocol using N-bromosuccinimide (NBS) . Unlike

Mechanistic Insight & Regiochemistry

The Directing Conflict

Aminopyridines present a unique challenge in Electrophilic Aromatic Substitution (EAS):

-

The Amino Group (

): A strong electron-donating group (EDG) that activates the ring and directs ortho and para. -

The Pyridine Nitrogen: An electron-withdrawing group (EWG) that deactivates the ring and directs meta.

For 2-aminopyridine , the C5 position is para to the amino group and meta to the pyridine nitrogen. These directing effects reinforce each other, making C5 the most nucleophilic site.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the bromination of 2-aminopyridine, highlighting the critical transition state.

Caption: Mechanistic flow of NBS-mediated bromination. Note the kinetic favorability of C5 substitution prior to C3 (ortho) attack.

Critical Parameters & Solvent Selection

The choice of solvent dictates both yield and safety. While DMF is common in older literature, it poses significant thermal risks with NBS.

| Parameter | Acetonitrile (MeCN) | DMF | Dichloromethane (DCM) |

| Solubility | Good (Substrate), Moderate (NBS) | Excellent | Moderate |

| Reaction Rate | Fast (Polar aprotic) | Fast | Slow |

| Safety | High | Low (Risk of exotherm >80°C) | Moderate (Volatile) |

| Workup | Evaporation or Aqueous extraction | Difficult (High BP, water miscible) | Simple wash |

| Recommendation | Primary Choice | Avoid if possible | Use for non-polar analogs |

Expert Note: In MeCN, the byproduct succinimide often precipitates or remains soluble while the product crystallizes upon water addition, streamlining purification.

Standard Operating Protocol (SOP)

Target: Synthesis of 2-Amino-5-bromopyridine Scale: 10 mmol (Adaptable to 100g scale)

Materials

-

Substrate: 2-Aminopyridine (0.94 g, 10 mmol)

-

Reagent: N-Bromosuccinimide (1.78 g, 10 mmol, 1.0 equiv) - Recrystallize from water if yellow/degraded.

-

Solvent: Acetonitrile (MeCN), anhydrous (20 mL)

-

Quench: 10% Sodium Thiosulfate (

) solution.

Experimental Procedure

-

Setup: Charge a 100 mL round-bottom flask with 2-aminopyridine and MeCN. Add a magnetic stir bar. Cool to 0°C in an ice bath.

-

Why? Cooling suppresses the formation of the dibromo- impurity (C3, C5-substitution).

-

-

Addition: Dissolve NBS in 10 mL MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Why? Keeping NBS concentration low relative to the substrate favors mono-bromination.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of starting material (M+H 95) and appearance of product (M+H 173/175).

-

-

Quench: Once complete, add 5 mL of 10%

to quench any unreacted bromine species. The solution should turn from orange/yellow to colorless/pale yellow. -

Workup (Aqueous):

-

Evaporate most of the MeCN under reduced pressure.

-

Dilute the residue with EtOAc (50 mL) and Water (50 mL).

-

Separate layers. Wash organic layer with Brine (20 mL).

-

Dry over

, filter, and concentrate.[2]

-

-

Purification:

-

The crude solid is often >90% pure.

-

Recrystallization: Dissolve in minimum hot Ethanol or Toluene, then cool.

-

Yield: Expect 85–95%.

-

Troubleshooting & Optimization Logic